4-(5-Methoxypyrimidin-2-yl)morpholine
Description
4-(5-Methoxypyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at the 5-position and a morpholine ring at the 2-position. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol . This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or other bioactive molecules.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(5-methoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C9H13N3O2/c1-13-8-6-10-9(11-7-8)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
QVYZHKXNVUVQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The primary synthetic pathway involves reacting 5-methoxypyrimidine with morpholine in the presence of a base. Source outlines a protocol using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours, achieving a yield of 78%. The reaction mechanism proceeds via deprotonation of morpholine by K₂CO₃, enhancing its nucleophilicity for attack at the C2 position of the pyrimidine ring.
Key Parameters:
- Molar Ratio: 1:1.2 (5-methoxypyrimidine:morpholine)
- Solvent: DMF or dimethylacetamide (DMAc)
- Temperature: 90–110°C
- Reaction Time: 10–15 hours
Alternative bases such as triethylamine (Et₃N) reduce side reactions but require anhydrous conditions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study using 300 W irradiation at 120°C in 1,4-dioxane reduced the reaction time to 2 hours, yielding 85% product. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.
Two-Step Approaches
For substrates with low reactivity, a two-step protocol is utilized:
- Halogenation: 5-Methoxypyrimidine is treated with phosphorus oxychloride (POCl₃) to form 2-chloro-5-methoxypyrimidine.
- Amination: The chlorinated intermediate reacts with morpholine in tetrahydrofuran (THF) at 60°C, yielding 92% product.
Industrial Production Methods
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for scalability. Source details a system where 5-methoxypyrimidine and morpholine are pumped through a heated tubular reactor (100°C, 10 MPa) with a residence time of 30 minutes. This method achieves 94% conversion and reduces solvent waste by 40% compared to batch processes.
Advantages:
- Enhanced heat transfer and mixing efficiency
- Reduced byproduct formation (e.g., <5% dimerization)
Catalytic Optimization
Palladium-catalyzed cross-coupling reactions have been explored for high-purity batches. For example, Pd(OAc)₂ with Xantphos ligand in toluene enables coupling at 80°C with 89% yield. However, catalyst costs limit widespread adoption.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilized morpholine derivatives on Wang resin enable stepwise assembly, though yields remain suboptimal (55–60%). This method is reserved for specialized applications requiring peptide conjugates.
Enzymatic Amination
Pilot studies using lipase enzymes in ionic liquids (e.g., [BMIM][BF₄]) achieve moderate yields (68%) under mild conditions (40°C, pH 7.5).
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 98.5 |
| Recrystallization | Ethanol/water (4:1), −20°C | 97.2 |
| Distillation | Reduced pressure (10 mmHg), 150°C | 95.8 |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.98 (s, 3H, OCH₃), 3.72 (t, 4H, morpholine), 3.54 (t, 4H, morpholine), 8.45 (s, 1H, pyrimidine).
- IR (KBr): ν 1245 cm⁻¹ (C–O–C), 1580 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield (%) | 65–92 | 85–94 |
| Cost ($/kg) | 1200 | 450 |
| Purity (%) | 95–98 | 97–99 |
| Scalability | Limited | High |
Industrial methods excel in cost-efficiency but require significant upfront investment. Laboratory techniques prioritize flexibility for structural analogs.
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
- Dimerized pyrimidines (5–8%): Mitigated by dilute reaction conditions.
- N-Oxides : Reduced using inert atmospheres.
Solvent Recovery
Supercritical CO₂ extraction recovers 85% DMF, lowering environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxypyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(5-Hydroxypyrimidin-2-yl)morpholine.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Methoxypyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-Methoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The methoxypyrimidine moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Chloro Derivatives
4-(4-Chloropyrimidin-2-yl)morpholine
- Molecular Formula : C₈H₁₁ClN₃O
- Key Features : Chlorine at the pyrimidine 4-position instead of methoxy. Chlorine's electron-withdrawing nature reduces pyrimidine ring electron density, increasing electrophilicity for nucleophilic substitution reactions.
- Applications : Often used in cross-coupling reactions to generate more complex derivatives .
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
- Molecular Formula : C₈H₁₀Cl₂N₃O
- Key Features : Two chlorine atoms at pyrimidine 4- and 6-positions. The dual electron-withdrawing effect enhances reactivity in Suzuki-Miyaura couplings and other palladium-catalyzed reactions.
- Applications : Versatile intermediate in agrochemical and pharmaceutical synthesis .
4,6-Dichloro-5-methoxypyrimidine
- Key Features : Combines methoxy (5-position) and chloro (4,6-positions) groups. The crystal structure reveals intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the lattice .
- Comparison : The methoxy group introduces steric and electronic differences compared to purely chloro-substituted analogs, affecting solubility and crystallization behavior.
Extended Aromatic Systems
Pyrido[4,3-d]pyrimidine-Morpholine Derivatives
- Example: 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) Molecular Weight: ~450 g/mol (estimated). Key Features: Extended aromatic system with a 4-methoxyphenyl group. Applications: Intermediate in antitumor agent synthesis .
Thieno[2,3-d]pyrimidine-Morpholine Derivatives
- Example: 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Key Features: Sulfonyl and piperazine groups improve water solubility and bioavailability. Applications: Targeted kinase inhibitors in oncology .
Boron-Containing Analogs
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine
Structural Complexity and Functionalization
4-(4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
- Molecular Formula : C₂₁H₂₆N₄O₄
- Molecular Weight : 398.5 g/mol
- Key Features : Incorporates a piperidine-carbonyl linker, increasing steric bulk and hydrogen-bonding capacity.
- Applications: Potential use in high-affinity receptor binding due to extended pharmacophore .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Methoxy groups enhance nucleophilic aromatic substitution (NAS) resistance compared to chloro derivatives, making the latter more reactive in coupling reactions .
- Biological Activity : Compounds with extended aromatic systems (e.g., pyrido[4,3-d]pyrimidines) show improved binding to kinase ATP pockets due to planar geometry .
- Synthetic Utility : Boron-containing analogs enable modular synthesis of diverse libraries via cross-coupling .
Challenges and Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
